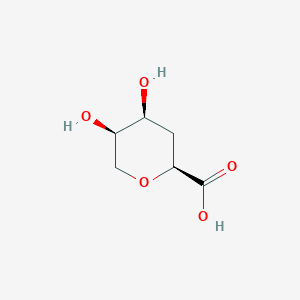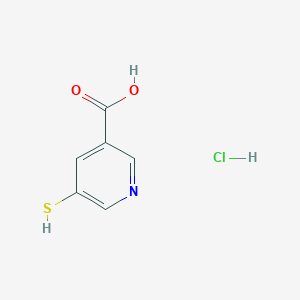
4-bromo-1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole, also known as BDFMP, is a pyrazole derivative that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-bromo-1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatase 1B, which plays a critical role in regulating insulin signaling and glucose metabolism. This inhibition may lead to improved glucose tolerance and insulin sensitivity, making this compound a potential therapeutic agent for the treatment of diabetes.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects, including the ability to bind to metal ions and emit fluorescence, as well as the potential to inhibit protein tyrosine phosphatase 1B. These effects have been studied in vitro and in vivo and have shown promising results.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole in lab experiments include its unique biochemical and physiological effects, as well as its potential applications in various fields of research. However, there are also limitations to using this compound, including its high cost, limited availability, and potential toxicity.
Orientations Futures
There are many future directions for research on 4-bromo-1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole, including the development of new synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its interactions with metal ions and other proteins. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a pyrazole derivative that has been studied for its potential applications in scientific research. Its unique biochemical and physiological effects have opened up new avenues for research, and its potential therapeutic applications make it a promising compound for future study. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
4-bromo-1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole can be synthesized through various methods, including the reaction of 4-bromo-3-(isobutoxymethyl)-1H-pyrazole with difluoromethyl bromide in the presence of a base, or the reaction of 4-bromo-3-(isobutoxymethyl)-1H-pyrazole with difluoromethyl diazomethane. These methods have been reported in scientific literature and have been found to yield high purity this compound.
Applications De Recherche Scientifique
4-bromo-1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, as a potential inhibitor of protein tyrosine phosphatase 1B, and as a potential therapeutic agent for the treatment of cancer. These studies have shown promising results and have opened up new avenues for further research.
Propriétés
IUPAC Name |
4-bromo-1-(difluoromethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2N2O/c1-6(2)4-15-5-8-7(10)3-14(13-8)9(11)12/h3,6,9H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNSONICDFQKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2899977.png)
![1-(4-benzylpiperidin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2899978.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,6-difluorobenzamide](/img/structure/B2899986.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/no-structure.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2899995.png)




